Cysteine residues within a protein can form covalent disulfide bonds (S-S) with each other. These bonds contribute significantly to the protein's tertiary and quaternary structures, influencing protein folding, stability, and overall function []. Disulfide bridges can be strategically introduced or cleaved during protein engineering experiments to study how they affect protein activity [].
The thiol group of cysteine can also participate in non-covalent interactions with other proteins or molecules. These interactions can be crucial for protein complex formation, signal transduction pathways, and enzyme regulation []. Researchers can leverage cysteine's reactivity to design molecules that disrupt these interactions, offering potential therapeutic strategies [].
Cysteine's thiol group readily participates in oxidation-reduction (redox) reactions. This property allows proteins containing cysteine residues to act as redox sensors, regulating cellular processes in response to changes in the redox environment []. Studying these redox-sensitive cysteine residues helps researchers understand how cells respond to oxidative stress and other environmental cues.
Irritant